molecular formula C19H20BrNO B13127009 (3-(9-Hydroxyfluoren-9-yl)-2-propynyl)trimethylammonium bromide CAS No. 2110-39-6

(3-(9-Hydroxyfluoren-9-yl)-2-propynyl)trimethylammonium bromide

Cat. No.: B13127009
CAS No.: 2110-39-6
M. Wt: 358.3 g/mol
InChI Key: JHMGRKNZCBLAHN-UHFFFAOYSA-M
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Description

3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide is a complex organic compound that features a fluorenyl group, a trimethylammonium group, and a propynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide typically involves a multi-step process. One common method includes the reaction of 9-hydroxyfluorene with propargyl bromide to form a propargylated intermediate. This intermediate is then subjected to a quaternization reaction with trimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.

Mechanism of Action

The mechanism of action of 3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. The trimethylammonium group enhances the compound’s solubility and facilitates its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide is unique due to its combination of a fluorenyl group with a trimethylammonium group and a propynyl linkage. This unique structure imparts distinct photophysical properties and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

2110-39-6

Molecular Formula

C19H20BrNO

Molecular Weight

358.3 g/mol

IUPAC Name

3-(9-hydroxyfluoren-9-yl)prop-2-ynyl-trimethylazanium;bromide

InChI

InChI=1S/C19H20NO.BrH/c1-20(2,3)14-8-13-19(21)17-11-6-4-9-15(17)16-10-5-7-12-18(16)19;/h4-7,9-12,21H,14H2,1-3H3;1H/q+1;/p-1

InChI Key

JHMGRKNZCBLAHN-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.[Br-]

Origin of Product

United States

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